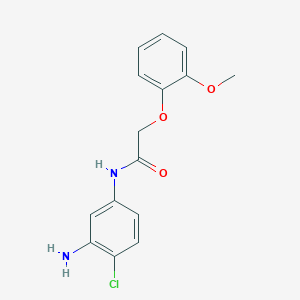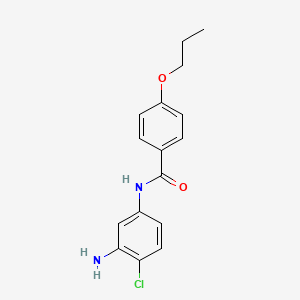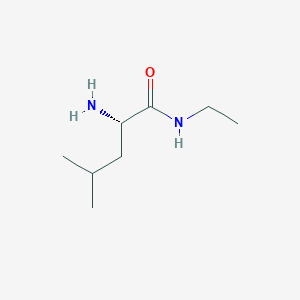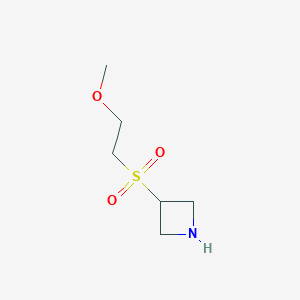
3-(2-Methoxyethanesulfonyl)azetidine
Overview
Description
Molecular Structure Analysis
MES-azetidine’s molecular formula is C₅H₁₀NO₄S . The azetidine ring contains four carbon atoms and one nitrogen atom. The methoxyethanesulfonyl group is attached to the nitrogen atom. The ring strain in azetidines contributes to their unique properties and reactivity .
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Applications
A notable application is in the discovery of new anticancer agents. The design and synthesis of thiourea compounds bearing the azetidine moiety, guided by the pharmacophoric features of VEGFR-2 inhibitors, have shown potent antitumor activities against various human cancer cell lines. For instance, specific compounds demonstrated significant potency against prostate, brain, skin, and kidney cancer cell lines, showcasing more effectiveness than Doxorubicin in certain cases. This research indicates the azetidine compound's promising anticancer potentialities through VEGFR-2 inhibition (Parmar et al., 2021).
Synthesis of Functionalized Pyrrolidines
Another significant application is the ring expansion of azetidines to synthesize functionalized pyrrolidines. This process involves treating azetidines with chemicals like thionyl chloride or methanesulfonyl chloride, leading to rearrangements into pyrrolidines. The method allows for stereospecific incorporation of nucleophiles at C-3, providing a versatile pathway for synthesizing complex molecules with potential pharmacological applications (Durrat et al., 2008).
Azetidine and Azetidinone Chemistry
The chemistry of azetidines and azetidinones has been extensively studied, revealing their stability and reactivity, which is crucial for synthesizing cyclic products like piperidines, pyrrolidines, and pyrroles. These compounds serve as precursors for a wide range of biologically active molecules, including antibiotics and enzyme inhibitors. The versatility of azetidines in chemical reactions makes them valuable scaffolds in drug discovery and synthetic chemistry (Singh et al., 2008).
Gold-Catalyzed Synthesis of Pyrroles
The gold-catalyzed rearrangement of N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives to produce 2,5-disubstituted pyrroles represents a novel application. This method showcases the ability to efficiently synthesize pyrroles, which are important heterocycles in organic chemistry and pharmaceutical research, through a cascade reaction involving cyclization, nucleophilic substitution, and elimination steps (Pertschi et al., 2017).
properties
IUPAC Name |
3-(2-methoxyethylsulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-10-2-3-11(8,9)6-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDLDWENCJUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethanesulfonyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
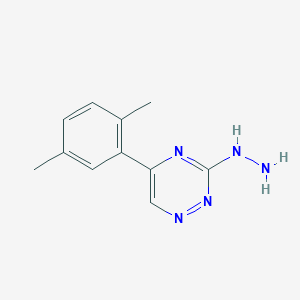
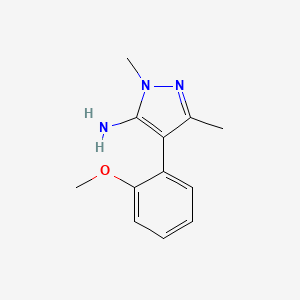
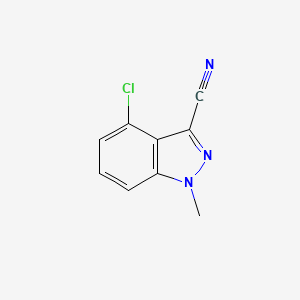
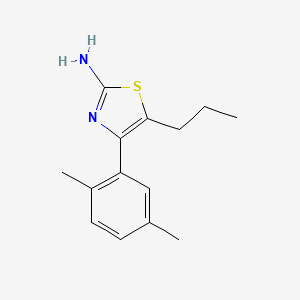
methanone](/img/structure/B1450134.png)
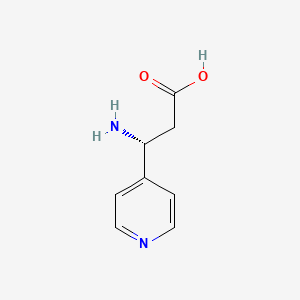
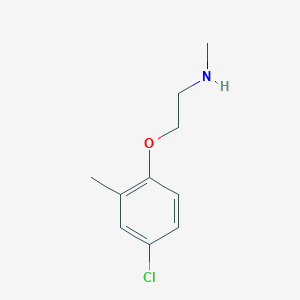
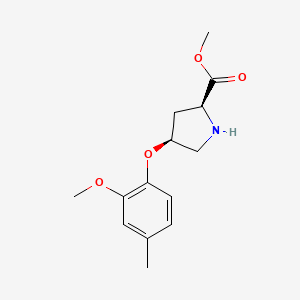
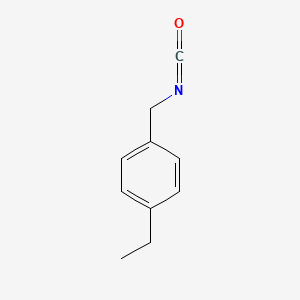
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)
